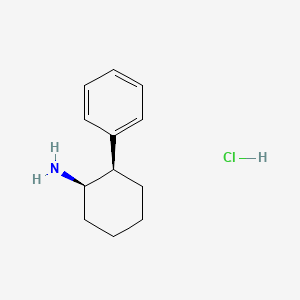

cis-2-Phenylcyclohexylamine hydrochloride

Description

cis-2-Phenylcyclohexylamine hydrochloride: is a chemical compound with a cyclohexane ring substituted with a phenyl group and an amine group in the cis configuration. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

CAS No. |

79389-38-1 |

|---|---|

Molecular Formula |

C12H18ClN |

Molecular Weight |

211.73 g/mol |

IUPAC Name |

(1R,2R)-2-phenylcyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H17N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H/t11-,12-;/m1./s1 |

InChI Key |

FPWNXZWCBDBELJ-MNMPKAIFSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N.Cl |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Phenylcyclohexylamine hydrochloride typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of phenylcyclohexane with ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using similar nucleophilic substitution methods. The process may include purification steps such as recrystallization to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: cis-2-Phenylcyclohexylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

cis-2-Phenylcyclohexylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of cis-2-Phenylcyclohexylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

- cis-4-Phenylcyclohexylamine hydrochloride

- cis-2-Benzylamino-cyclohexanol hydrochloride

- cis-2-Aminocyclohexanol hydrochloride

Comparison: cis-2-Phenylcyclohexylamine hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Overview of cis-2-Phenylcyclohexylamine Hydrochloride

This compound is a chemical compound that has garnered interest in pharmacological research due to its potential therapeutic applications. It belongs to the class of cyclic amines and has been studied for its effects on the central nervous system (CNS), particularly in relation to its interactions with neurotransmitter systems.

The biological activity of this compound primarily revolves around its role as a monoamine neurotransmitter modulator . It has been noted for its affinity towards various receptors in the CNS, including:

- Dopamine Receptors : The compound may influence dopaminergic signaling, which is crucial for mood regulation and motor control.

- Serotonin Receptors : It has been suggested that cis-2-Phenylcyclohexylamine can interact with serotonin receptors, potentially impacting mood and anxiety levels.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antidepressant Activity : Studies have shown that compounds similar to cis-2-Phenylcyclohexylamine can exhibit antidepressant-like effects in animal models, suggesting a potential for treating depression.

- Anxiolytic Effects : There is evidence indicating that the compound may possess anxiolytic properties, making it a candidate for anxiety disorders.

- Neuroprotective Properties : Some studies suggest that it may protect neurons from damage, which could be beneficial in neurodegenerative diseases.

Toxicological Profile

While the therapeutic potential is notable, understanding the toxicological profile is essential. Research indicates:

- Safety Margin : Preliminary studies suggest a favorable safety margin; however, detailed toxicological studies are required to fully understand the risk associated with its use.

- Side Effects : Potential side effects may include sedation or alterations in mood, which require further investigation in clinical settings.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

-

Study on Antidepressant Effects :

- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. This suggests its potential as an antidepressant agent.

-

Neuroprotective Study :

- Research published in a peer-reviewed journal indicated that the compound showed promise in protecting neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases.

-

Clinical Observations :

- In clinical settings, patients administered similar cyclic amines reported improvements in mood and reductions in anxiety symptoms, although comprehensive clinical trials are still needed to confirm these findings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-2-Phenylcyclohexylamine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclohexene derivatives and phenyl Grignard reagents under controlled acidic/basic conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., THF) to minimize hydrolysis .

- Stereochemical Control : Employ chiral catalysts or low-temperature conditions to favor cis-isomer formation.

- Purification : Recrystallization in ethanol or methanol improves purity. Confirm stereochemistry via NMR (nuclear Overhauser effect) .

Q. How can researchers ensure accurate quantification of cis-2-Phenylcyclohexylamine hydrochloride in solution?

- Methodological Answer : Reverse-phase HPLC with UV detection (207–220 nm) is standard. Example parameters:

| Column | Mobile Phase | Flow Rate | Retention Time | LOD/LOQ |

|---|---|---|---|---|

| C18 | 70:30 KH₂PO₄ buffer:MeOH | 1 mL/min | ~8.5 min | 0.1 µg/mL |

- Validate using spike-and-recovery assays (e.g., 98–102% recovery) and calibration curves (r² > 0.999) .

Q. What safety protocols are critical when handling cis-2-Phenylcyclohexylamine hydrochloride?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, rinse with water; for ingestion, seek immediate medical attention .

Q. What storage conditions optimize the stability of cis-2-Phenylcyclohexylamine hydrochloride?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers. Monitor degradation via periodic HPLC analysis (e.g., <5% impurity over 12 months) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in pharmacological data for cis-2-Phenylcyclohexylamine hydrochloride?

- Methodological Answer :

- Hypothesis Testing : Compare in vitro receptor binding (e.g., NMDA, σ₁) with in vivo behavioral assays.

- Data Triangulation : Cross-validate using LC-MS (quantitative) and microdialysis (functional).

- Statistical Rigor : Apply ANOVA with post-hoc tests to isolate variable effects .

Q. What advanced chromatographic techniques validate the purity of cis-2-Phenylcyclohexylamine hydrochloride under varying conditions?

- Methodological Answer :

- UPLC-MS/MS : Achieves resolution of ≤0.5% impurities. Example conditions:

| Column | Gradient | Ionization Mode |

|---|---|---|

| HSS T3 | 5–95% MeCN in H₂O | ESI⁺ |

- Forced Degradation Studies : Expose to heat (40°C), UV light, and acidic/alkaline buffers to identify degradation pathways .

Q. What strategies mitigate batch-to-batch variability in the synthesis of cis-2-Phenylcyclohexylamine hydrochloride?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reaction progress via inline FTIR or Raman spectroscopy.

- Quality Control : Implement LC-MS for intermediate checks (e.g., enantiomeric excess >98%) .

Q. How do structural modifications of the cyclohexylamine moiety impact the compound’s receptor binding affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.